molecular formula C19H24O3 B14404084 (3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone CAS No. 84374-62-9

(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone

Cat. No.: B14404084
CAS No.: 84374-62-9
M. Wt: 300.4 g/mol
InChI Key: DPNVIHLMTGWDFE-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone is an organic compound known for its unique structural features and potential applications in various fields. This compound consists of a phenyl ring substituted with tert-butyl groups and a hydroxy group, connected to a furan ring via a methanone linkage. The presence of bulky tert-butyl groups and the furan ring imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes refluxing the reactants in the presence of a suitable catalyst, such as sulfuric acid, in a solvent like methanol . The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated furan derivatives.

Mechanism of Action

The mechanism of action of (3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone stands out due to its combination of a phenyl ring with bulky tert-butyl groups and a furan ring, which imparts unique chemical and biological properties

Properties

CAS No.

84374-62-9

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)-(furan-2-yl)methanone

InChI

InChI=1S/C19H24O3/c1-18(2,3)13-10-12(16(20)15-8-7-9-22-15)11-14(17(13)21)19(4,5)6/h7-11,21H,1-6H3

InChI Key

DPNVIHLMTGWDFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CO2

Origin of Product

United States

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